molecular formula C10H18O2 B13757577 Pentyl 3-methyl-2-butenoate CAS No. 56922-72-6

Pentyl 3-methyl-2-butenoate

Cat. No.: B13757577
CAS No.: 56922-72-6
M. Wt: 170.25 g/mol
InChI Key: NMUKAHSPJUKENF-UHFFFAOYSA-N
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Description

. It is an ester formed from the reaction between 3-methyl-2-butenoic acid and pentanol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 3-methyl-2-butenoate can be synthesized through esterification, where 3-methyl-2-butenoic acid reacts with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pentyl 3-methyl-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3-methyl-2-butenoic acid and pentanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of pentyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active components that exert biological effects . The pathways involved include enzymatic hydrolysis and subsequent interactions with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 3-methyl-2-butenoate is unique due to its specific combination of 3-methyl-2-butenoic acid and pentanol, which imparts distinct chemical properties and a unique fruity aroma compared to its analogs .

Properties

CAS No.

56922-72-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

pentyl 3-methylbut-2-enoate

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-12-10(11)8-9(2)3/h8H,4-7H2,1-3H3

InChI Key

NMUKAHSPJUKENF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C=C(C)C

Origin of Product

United States

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